molecular formula C11H22N2O B3854147 N-(4-methylcyclohexyl)-4-morpholinamine

N-(4-methylcyclohexyl)-4-morpholinamine

Cat. No. B3854147
M. Wt: 198.31 g/mol
InChI Key: PAEUDQKSOCYZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-4-morpholinamine, also known as a selective serotonin reuptake inhibitor (SSRI), is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of serotonin uptake, which makes it a useful tool for studying the central nervous system. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

N-(4-methylcyclohexyl)-4-morpholinamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, behavior, and cognition. The compound binds to the serotonin transporter, which is responsible for removing serotonin from the synaptic cleft, and prevents its reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances its neurotransmission and produces its physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its selective inhibition of serotonin uptake. The compound has been shown to increase the concentration of serotonin in the synaptic cleft, which enhances its neurotransmission and produces its physiological effects. Serotonin is involved in the regulation of mood, behavior, and cognition, and its dysregulation has been implicated in various psychiatric disorders like depression, anxiety, and schizophrenia. This compound has been used to study the role of serotonin in these conditions and to develop new treatments for these disorders.

Advantages and Limitations for Lab Experiments

N-(4-methylcyclohexyl)-4-morpholinamine has several advantages and limitations for lab experiments. Its selective inhibition of serotonin uptake makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. The compound has been widely used in in vitro and in vivo experiments to investigate the mechanisms of action of antidepressants, anxiolytics, and other psychoactive drugs. However, its use is limited by its potential toxicity and side effects. The compound has been shown to produce dose-dependent effects on behavior and cognition, and its long-term effects on the central nervous system are not well understood.

Future Directions

There are several future directions for research on N-(4-methylcyclohexyl)-4-morpholinamine. One area of research is the development of new and more selective inhibitors of serotonin uptake. This could lead to the development of new treatments for psychiatric disorders like depression, anxiety, and schizophrenia. Another area of research is the study of the long-term effects of this compound on the central nervous system. This could provide insights into the mechanisms of action of antidepressants and other psychoactive drugs and help to develop safer and more effective treatments for these conditions. Additionally, the compound could be used to study the role of serotonin in other physiological and pathological conditions, such as pain, addiction, and obesity.

Scientific Research Applications

N-(4-methylcyclohexyl)-4-morpholinamine has been extensively used in scientific research to study the central nervous system. It is a selective inhibitor of serotonin uptake, which makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. The compound has been used to investigate the mechanisms of action of antidepressants, anxiolytics, and other psychoactive drugs. It has also been used to study the effects of serotonin on mood, behavior, and cognition.

properties

IUPAC Name

N-(4-methylcyclohexyl)morpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-10-2-4-11(5-3-10)12-13-6-8-14-9-7-13/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEUDQKSOCYZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.